
8-Chloro-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Chloro-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one is an organic compound belonging to the class of naphthalenes This compound features a chloro substituent and two methyl groups attached to a dihydronaphthalene core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one typically involves the chlorination of a suitable naphthalene precursor followed by methylation and reduction steps. Common reagents used in these reactions include chlorine gas, methyl iodide, and reducing agents like lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of this compound might involve large-scale chlorination and methylation processes, often carried out in continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, converting the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro substituent, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of ethers or other substituted derivatives.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 8-Chloro-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved could include inhibition of enzyme activity or binding to receptor sites, leading to therapeutic effects.
類似化合物との比較
Similar Compounds
1-Chloro-2,3-dihydronaphthalene: Similar structure but lacks the methyl groups.
8-Bromo-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one: Similar structure with a bromo substituent instead of chloro.
1,1-Dimethyl-3,4-dihydronaphthalen-2(1H)-one: Lacks the chloro substituent.
Uniqueness
8-Chloro-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one is unique due to the presence of both chloro and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents can lead to distinct properties compared to similar compounds.
特性
分子式 |
C12H13ClO |
|---|---|
分子量 |
208.68 g/mol |
IUPAC名 |
8-chloro-1,1-dimethyl-3,4-dihydronaphthalen-2-one |
InChI |
InChI=1S/C12H13ClO/c1-12(2)10(14)7-6-8-4-3-5-9(13)11(8)12/h3-5H,6-7H2,1-2H3 |
InChIキー |
MVEBZXBENYOZOG-UHFFFAOYSA-N |
正規SMILES |
CC1(C(=O)CCC2=C1C(=CC=C2)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[5-(2-carboxyethyl)-6-propan-2-ylpyrazin-2-yl]propanoic acid](/img/structure/B15331786.png)
![4-Chloro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B15331792.png)
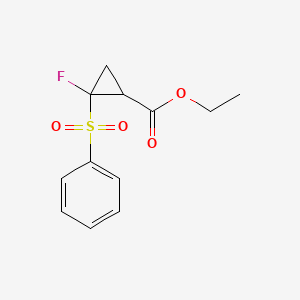
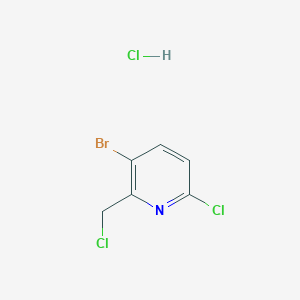
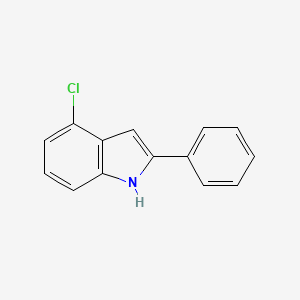

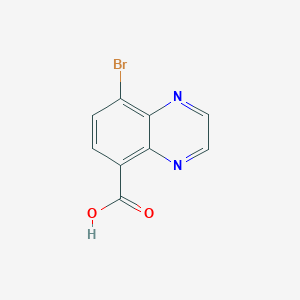
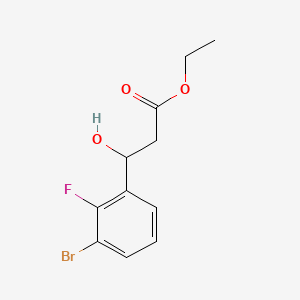
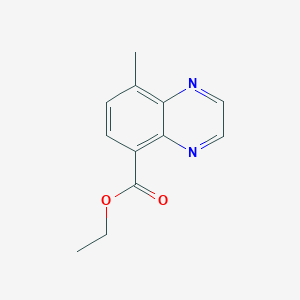
![2-Phenyl-8-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B15331842.png)
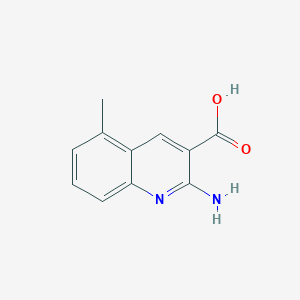
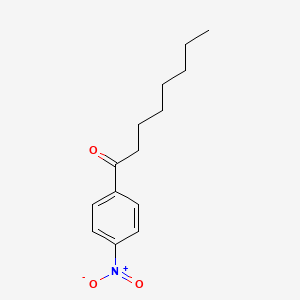
![(2-Cyanobenzo[b]thiophen-6-yl)boronic acid](/img/structure/B15331859.png)
